molecular formula C15H26O6 B14241672 Bis(1-propoxyethyl) 2-methylidenebutanedioate CAS No. 221641-06-1

Bis(1-propoxyethyl) 2-methylidenebutanedioate

Cat. No.: B14241672
CAS No.: 221641-06-1
M. Wt: 302.36 g/mol
InChI Key: PTGWYNVRCBYQLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(1-propoxyethyl) 2-methylidenebutanedioate: is an organic compound with the molecular formula C15H26O6 It is a derivative of butanedioic acid and is characterized by the presence of two 1-propoxyethyl groups attached to the butanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(1-propoxyethyl) 2-methylidenebutanedioate typically involves the esterification of butanedioic acid derivatives with 1-propoxyethanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bonds. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation or crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Bis(1-propoxyethyl) 2-methylidenebutanedioate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield butanedioic acid and 1-propoxyethanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reaction conditions and oxidizing agents used.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the 1-propoxyethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid or sulfuric acid, while basic hydrolysis can be performed using sodium hydroxide or potassium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed:

    Hydrolysis: Butanedioic acid and 1-propoxyethanol.

    Oxidation: Carboxylic acids or aldehydes.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: Bis(1-propoxyethyl) 2-methylidenebutanedioate is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its ester bonds can be hydrolyzed under physiological conditions, releasing the active components in a controlled manner.

Medicine: The compound has potential applications in drug delivery systems. Its ester bonds can be designed to hydrolyze in specific biological environments, allowing for targeted release of therapeutic agents.

Industry: In the industrial sector, this compound can be used as a plasticizer or additive in polymer formulations. Its presence can enhance the flexibility and durability of the resulting materials.

Mechanism of Action

The mechanism of action of bis(1-propoxyethyl) 2-methylidenebutanedioate primarily involves the hydrolysis of its ester bonds. In biological systems, esterases can catalyze the hydrolysis, releasing butanedioic acid and 1-propoxyethanol. These products can then participate in various metabolic pathways, exerting their effects at the molecular level.

Comparison with Similar Compounds

  • Bis(2-ethoxyethyl) 2-methylidenebutanedioate
  • Bis(1-methoxyethyl) 2-methylidenebutanedioate
  • Bis(1-butoxyethyl) 2-methylidenebutanedioate

Comparison: Bis(1-propoxyethyl) 2-methylidenebutanedioate is unique due to the presence of 1-propoxyethyl groups, which impart specific physical and chemical properties. Compared to bis(2-ethoxyethyl) 2-methylidenebutanedioate, it has a longer alkyl chain, which can influence its solubility and reactivity. Similarly, the presence of different alkoxy groups in related compounds can affect their hydrolysis rates and interactions with other molecules.

Properties

CAS No.

221641-06-1

Molecular Formula

C15H26O6

Molecular Weight

302.36 g/mol

IUPAC Name

bis(1-propoxyethyl) 2-methylidenebutanedioate

InChI

InChI=1S/C15H26O6/c1-6-8-18-12(4)20-14(16)10-11(3)15(17)21-13(5)19-9-7-2/h12-13H,3,6-10H2,1-2,4-5H3

InChI Key

PTGWYNVRCBYQLN-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C)OC(=O)CC(=C)C(=O)OC(C)OCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.